2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile
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Overview
Description
2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindole Core: Starting from a suitable precursor, the isoindole core can be synthesized through cyclization reactions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization of a suitable precursor.
Coupling Reactions: The final step involves coupling the isoindole and piperidine moieties under specific reaction conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: LiAlH₄, NaBH₄
Substitution Reagents: Halides, acids, bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(morpholin-1-yl)propanenitrile
- 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile
Uniqueness
The uniqueness of 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Biological Activity
2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The compound features a complex structure that includes an isoindole moiety, a piperidine ring, and a nitrile functional group. This structural diversity contributes to its potential pharmacological effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
A549 (Lung Cancer) | 12 | G2/M phase arrest |
HeLa (Cervical Cancer) | 10 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It was tested against a range of bacteria and fungi, demonstrating effective inhibition of growth. The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent against infections.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Neuroprotective Effects
In neuropharmacological studies, this compound has been evaluated for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant pathways.
Case Studies
- Study on Anticancer Activity : A comprehensive study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of isoindole derivatives, including our compound. The results highlighted its ability to inhibit tumor growth in xenograft models, emphasizing its potential for further development as an anticancer drug .
- Antimicrobial Efficacy : In another investigation, the antimicrobial properties were assessed using standard disk diffusion methods. The results confirmed that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .
- Neuroprotection in Animal Models : Research conducted on animal models demonstrated that treatment with this compound led to reduced markers of oxidative stress in brain tissues, indicating its potential use in neurodegenerative diseases .
Properties
Molecular Formula |
C16H16N4O |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(3-aminoisoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile |
InChI |
InChI=1S/C16H16N4O/c17-10-13(16(21)20-8-4-1-5-9-20)14-11-6-2-3-7-12(11)15(18)19-14/h2-3,6-7H,1,4-5,8-9H2,(H2,18,19) |
InChI Key |
AUNAKSYUWPTWJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |
Origin of Product |
United States |
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